molecular formula C13H11N3O B2519873 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one CAS No. 2418709-95-0

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one

Cat. No.: B2519873
CAS No.: 2418709-95-0
M. Wt: 225.251
InChI Key: PEWBKYMGZIYZQZ-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the class of quinoxalinones. This compound is characterized by a quinoxaline core structure fused with a pyridine ring. It has garnered significant interest due to its potential therapeutic properties and versatile chemical reactivity.

Scientific Research Applications

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards of 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization. This method yields the desired compound with moderate to good yields (51-90%) and excellent enantiomeric excess (>98% ee) . Another method includes the stereoselective substitution of enantiopure α-bromophenylacetates with o-phenyldiamines, yielding quinoxalin-2-ones in good to excellent yields (79-95%) and high enantiomeric excess (99:1 er) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted quinoxalinones, each with distinct chemical and biological properties.

Comparison with Similar Compounds

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine ring, which imparts distinct chemical reactivity and biological activities.

Properties

IUPAC Name

4-pyridin-2-yl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-9-16(12-7-3-4-8-14-12)11-6-2-1-5-10(11)15-13/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWBKYMGZIYZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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